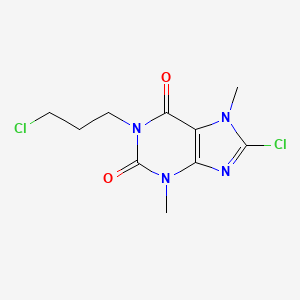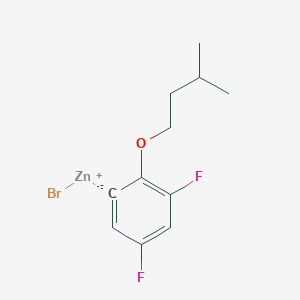![molecular formula C11H16O2Si B14890541 1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene](/img/structure/B14890541.png)
1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene is an organic compound that features a methoxy group and a trimethylsilyl carbonyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-2-bromobenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The trimethylsilyl carbonyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of 1-formyl-2-[(trimethylsilyl)carbonyl]benzene.
Reduction: Formation of 1-methoxy-2-[(trimethylsilyl)methyl]benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-methoxy-2-[(trimethylsilyl)carbonyl]benzene exerts its effects involves interactions with various molecular targets. The methoxy group and the trimethylsilyl carbonyl group can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions with other molecules. These interactions can influence the reactivity and stability of the compound in different environments.
Comparación Con Compuestos Similares
- 1-Methoxy-2-[(trimethylsilyl)methyl]benzene
- 1-Methoxy-2-[(trimethylsilyl)ethoxy]benzene
- 1-Methoxy-2-[(trimethylsilyl)propyl]benzene
Comparison: 1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene is unique due to the presence of both a methoxy group and a trimethylsilyl carbonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity towards nucleophiles and electrophiles, compared to similar compounds that may only have one of these functional groups.
Propiedades
Fórmula molecular |
C11H16O2Si |
|---|---|
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
(2-methoxyphenyl)-trimethylsilylmethanone |
InChI |
InChI=1S/C11H16O2Si/c1-13-10-8-6-5-7-9(10)11(12)14(2,3)4/h5-8H,1-4H3 |
Clave InChI |
DAINJIZMVZLLQR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)

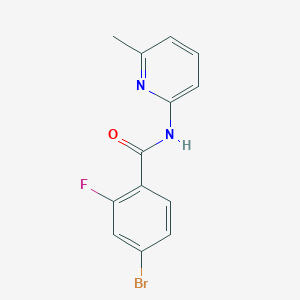
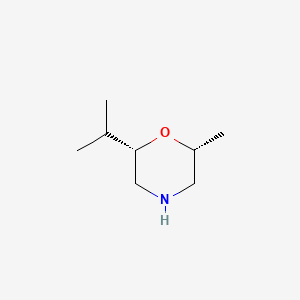
![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)

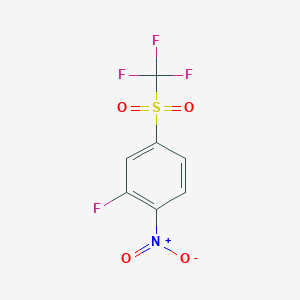
![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)
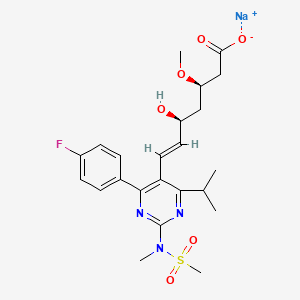
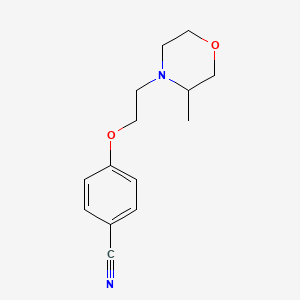
![5,6-Bis-(3,5-dimethyl-pyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14890511.png)
